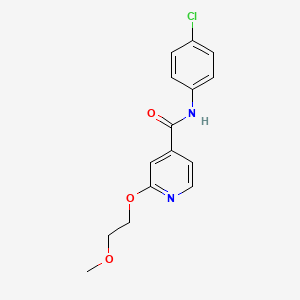

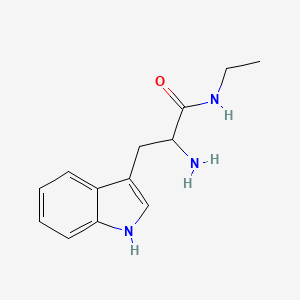

2-Amino-N-ethyl-3-(1H-indol-3-yl)-propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N-ethyl-3-(1H-indol-3-yl)-propionamide, also known as 3-Indolylpropionic acid (3-IPA) or indole-3-propionic acid (IPA), is an important organic compound that has a wide range of applications in scientific research. It belongs to the class of compounds known as indole derivatives, which are characterized by their aromatic ring structure and are derived from indole, an organic compound found in many plants and animals. 3-IPA is a versatile compound that can be used in a variety of laboratory experiments, including biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Enzymatic Derivatization of Amino Acids

A study by Manda et al. (2006) explored the enzymatic derivatization of amino acids using the polyphenol oxidase laccase. This process involved derivatization of L-tryptophan through enzymatic crosslinking with a laccase substrate, leading to the formation of a quinoid compound. This demonstrates laccase-catalyzed C–N-coupling on the amino group of the aliphatic side chain, showcasing a method for the derivatization of unprotected amino acids (Manda et al., 2006).

Crystal Structure in Supramolecular Polymers

Research by Jiménez et al. (2009) reported the synthesis and crystal structures of novel trisamides, demonstrating how the aliphatic wrapping influences the crystal structure of benzene tricarboxamide supramolecular polymers. This study highlighted the role of N—H···O═C hydrogen bonds in the supramolecular framework, providing insights into the molecular conformation and packing within these structures (Jiménez et al., 2009).

Biodegradable Cationic Polyamides for Gene Transfection

Zhang et al. (2015) developed biodegradable cationic polyamides for non-viral gene delivery, elucidating structural effects on gene transfection activity. These polyamides showed promising gene delivery properties, including high buffering capacity and gene binding ability, indicating their potential for in vitro and in vivo gene transfection applications (Zhang et al., 2015).

Allosteric Modulation of CB1 Receptor

A study by Khurana et al. (2014) identified key structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1), discovering potent CB1 allosteric modulators. This research contributes to understanding the molecular basis of CB1 receptor modulation and the potential therapeutic applications of these compounds (Khurana et al., 2014).

Urease Inhibition by Indole-based Scaffolds

Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with potent urease inhibitory activity. This study not only offers insights into the design of urease inhibitors but also highlights the therapeutic potential of these molecules in addressing conditions associated with urease activity (Nazir et al., 2018).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the mechanism of action of naproxen, a related compound, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (cox) isoenzymes, cox-1, and cox-2, resulting in analgesic and anti-inflammatory effects

Biochemical Pathways

It is known that the cyclooxygenase (cox) pathway, which is involved in the synthesis of prostaglandins and thromboxanes, is affected by related compounds . These molecules play a crucial role in rapid physiological responses .

Result of Action

It is known that related compounds have analgesic and anti-inflammatory effects . These effects are likely due to the inhibition of the cyclooxygenase (COX) isoenzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes .

Eigenschaften

IUPAC Name |

2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMWMUMGRHXBTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CNC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-benzo[d]imidazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2969188.png)

![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)

![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2969195.png)

![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2969201.png)